molecular formula C15H18N2OS B382808 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B382808
M. Wt: 274.4g/mol
InChI Key: FGPQOFISOZRBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound characterized by a thiazole ring substituted with a methyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the thiazole derivative with isobutyric acid or its derivatives under appropriate conditions to form the isobutyramide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and catalysts to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the isobutyramide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biology: Used as a probe to study enzyme interactions and metabolic pathways.

    Materials Science: Explored for its use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide exerts its effects depends on its specific application:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biological Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor of key enzymes.

    Materials Science: Its electronic properties can be harnessed in the design of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-5-phenyl-thiazol-2-yl)-isobutyramide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(5-Methyl-4-phenyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of an isobutyramide group.

Uniqueness

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4g/mol

IUPAC Name

2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C15H18N2OS/c1-9(2)14(18)17-15-16-13(11(4)19-15)12-7-5-10(3)6-8-12/h5-9H,1-4H3,(H,16,17,18)

InChI Key

FGPQOFISOZRBOO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)C

Origin of Product

United States

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